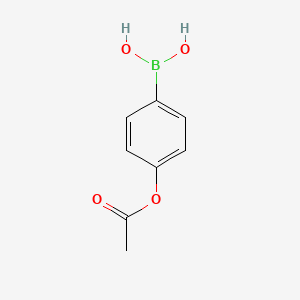

4-Acetoxyphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-acetyloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO4/c1-6(10)13-8-4-2-7(3-5-8)9(11)12/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VILXJXDXZGKJLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657300 | |

| Record name | [4-(Acetyloxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177490-82-3 | |

| Record name | [4-(Acetyloxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Acetoxybenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Acetoxyphenylboronic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, synthesis, and applications of 4-Acetoxyphenylboronic acid, a versatile building block in modern organic synthesis and medicinal chemistry.

Introduction

This compound, also known as 4-acetoxybenzeneboronic acid, is a derivative of phenylboronic acid that has garnered significant attention in the fields of organic synthesis and drug discovery. Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds. This reaction is a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of the acetoxy group provides a handle for further functionalization and can influence the compound's solubility and electronic properties. This guide provides a detailed overview of the chemical properties, synthesis, and key applications of this compound for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 177490-82-3 | --INVALID-LINK-- |

| Molecular Formula | C₈H₉BO₄ | --INVALID-LINK-- |

| Molecular Weight | 179.97 g/mol | --INVALID-LINK-- |

| Melting Point | 220-224 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 339.9 ± 44.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.25 ± 0.1 g/cm³ | --INVALID-LINK-- |

| pKa (Predicted) | 8.42 ± 0.17 | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Storage | Store at -20°C | --INVALID-LINK-- |

Synthesis

A common and practical method for the synthesis of this compound involves the acetylation of commercially available 4-Hydroxyphenylboronic acid.

Experimental Protocol: Acetylation of 4-Hydroxyphenylboronic Acid

Materials:

-

4-Hydroxyphenylboronic acid

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask, dissolve 4-Hydroxyphenylboronic acid (1.0 eq) in a minimal amount of pyridine and dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.2 eq) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an ethyl acetate/hexane mixture or by column chromatography on silica gel to afford this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Data

¹H NMR (Proton NMR):

-

Aromatic Protons: The protons on the phenyl ring are expected to appear as two doublets in the range of 7.0-8.0 ppm. The protons ortho to the boronic acid group will be further downfield than the protons ortho to the acetoxy group.

-

Acetyl Protons: The methyl protons of the acetoxy group will appear as a singlet around 2.3 ppm.

-

Boronic Acid Proton: The acidic protons of the boronic acid group often appear as a broad singlet and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR):

-

Carbonyl Carbon: The carbonyl carbon of the acetoxy group is expected to be in the range of 168-172 ppm.

-

Aromatic Carbons: The aromatic carbons will appear in the region of 120-155 ppm. The carbon attached to the boron atom (ipso-carbon) may show a broad signal or may not be observed due to quadrupolar relaxation.

-

Methyl Carbon: The methyl carbon of the acetoxy group will be observed around 21 ppm.

Solubility

Specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature. However, based on the solubility of similar phenylboronic acid derivatives, a qualitative solubility profile can be inferred. It is expected to be soluble in polar organic solvents such as methanol, ethanol, acetone, and tetrahydrofuran (THF), and sparingly soluble in nonpolar solvents like hexane.

Applications in Organic Synthesis

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of biaryl structures, which are prevalent in many biologically active molecules.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Halide

Materials:

-

This compound

-

Aryl halide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

-

Add the degassed solvent to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC/MS).

-

After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Acetoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-acetoxyphenylboronic acid, a valuable building block in organic synthesis and medicinal chemistry. This document details the experimental protocols for its preparation from commercially available starting materials and outlines the analytical techniques used to confirm its structure and purity. The information presented is intended to support researchers in the fields of synthetic chemistry, drug discovery, and materials science.

Introduction

This compound is a versatile bifunctional molecule that incorporates both a boronic acid moiety and an acetoxy group. The boronic acid functionality makes it a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation. The acetoxy group can serve as a protected phenol, which can be deprotected to reveal a hydroxyl group for further functionalization, or it can be utilized for its electronic properties in various applications. These features make this compound a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from the readily available 4-bromophenol. The first step involves the conversion of 4-bromophenol to 4-hydroxyphenylboronic acid, which is then acetylated in the second step to yield the final product.

Step 1: Synthesis of 4-Hydroxyphenylboronic Acid

A common method for the synthesis of 4-hydroxyphenylboronic acid from 4-bromophenol involves the formation of a Grignard reagent followed by reaction with a trialkyl borate and subsequent acidic workup. To prevent the acidic phenolic proton from interfering with the Grignard reagent formation, the hydroxyl group is first protected, for example, as a tert-butyldimethylsilyl (TBDMS) ether.

Experimental Protocol:

-

Protection of 4-bromophenol: To a solution of 4-bromophenol and a slight molar excess of tert-butyldimethylchlorosilane in an anhydrous aprotic solvent such as dimethylformamide (DMF), a base like triethylamine and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) are added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then worked up by adding water and extracting the product with a nonpolar solvent like petroleum ether. The organic layer is washed to neutrality and the solvent evaporated to yield 1-bromo-4-((tert-butyldimethylsilyl)oxy)benzene.

-

Formation of Grignard Reagent and Borylation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings and a crystal of iodine are placed in anhydrous tetrahydrofuran (THF). A solution of the protected 4-bromophenol in anhydrous THF is added dropwise to initiate the Grignard reaction. Once the Grignard reagent has formed, the reaction mixture is cooled to a low temperature (e.g., -65 °C). A solution of trimethyl borate in anhydrous THF is then added dropwise, maintaining the low temperature.

-

Hydrolysis and Deprotection: After the addition is complete, the reaction is allowed to warm to a slightly higher temperature (e.g., -30 °C) and then quenched by the addition of concentrated hydrochloric acid to a pH of 1. This step hydrolyzes the borate ester and removes the TBDMS protecting group. The product, 4-hydroxyphenylboronic acid, is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization. A typical yield for this multi-step process is around 68%[1].

Step 2: Acetylation of 4-Hydroxyphenylboronic Acid to this compound

The final step is the acetylation of the phenolic hydroxyl group of 4-hydroxyphenylboronic acid. This is a standard esterification reaction.

Experimental Protocol:

-

Reaction Setup: 4-Hydroxyphenylboronic acid is dissolved in a suitable solvent, typically anhydrous pyridine, which also acts as a base to neutralize the acetic acid byproduct.

-

Acetylation: Acetic anhydride (in slight excess) is added dropwise to the solution, usually at 0 °C to control the initial exothermic reaction. The reaction mixture is then stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Once the reaction is complete, the excess acetic anhydride is quenched by the addition of methanol. The solvent is then removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed successively with a dilute acid (e.g., 1 M HCl) to remove pyridine, water, and saturated sodium bicarbonate solution to remove any remaining acetic acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography to yield a white to off-white solid.

Synthesis Workflow Diagram

Caption: Workflow for the two-step synthesis of this compound.

Characterization Data

The identity and purity of the synthesized this compound are confirmed by various analytical techniques, including melting point determination, nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS).

Physical Properties

| Property | Value | Reference |

| Appearance | White to off-white solid | |

| Melting Point | 224 °C | [Commercial Supplier Data] |

| Molecular Formula | C8H9BO4 | |

| Molecular Weight | 180.0 g/mol | |

| Purity | >97% | [Commercial Supplier Data] |

Spectroscopic Data

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | d | 2H | Ar-H ortho to -B(OH)2 |

| ~7.2 | d | 2H | Ar-H meta to -B(OH)2 |

| ~2.3 | s | 3H | -OCOCH3 |

| ~8.2 (broad s) | 2H | -B(OH )2 |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The protons of the boronic acid group are often broad and may exchange with residual water in the solvent.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | C =O (ester) |

| ~153 | Ar-C -O |

| ~135 | Ar-C -B |

| ~129 | Ar-C H |

| ~122 | Ar-C H |

| ~21 | -OCOCH 3 |

Note: The carbon attached to the boron atom may show a broad signal or may not be observed due to quadrupolar relaxation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum reveals the presence of specific functional groups based on their vibrational frequencies.

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3300 (broad) | Strong | O-H stretch (boronic acid) |

| ~1750 | Strong | C=O stretch (ester) |

| ~1600, ~1500 | Medium | C=C stretch (aromatic ring) |

| ~1370 | Medium | B-O stretch |

| ~1200 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. Boronic acids can be challenging for mass spectrometry as they have a tendency to form cyclic trimers (boroxines) through dehydration.

-

Expected Molecular Ion (M+H)+: m/z 181.06

-

Expected Molecular Ion (M-H)-: m/z 179.05

Characterization Workflow Diagram

Caption: Workflow for the characterization of synthesized this compound.

Applications in Research and Drug Development

This compound is a valuable tool for researchers and drug development professionals. Its primary application lies in its use as a building block in Suzuki-Miyaura cross-coupling reactions to synthesize a wide array of biaryl and substituted aromatic compounds. These structural motifs are prevalent in many biologically active molecules and approved drugs. The ability to deprotect the acetoxy group to a phenol provides a handle for further chemical modifications, allowing for the generation of diverse compound libraries for screening and lead optimization in drug discovery programs. Furthermore, boronic acids themselves have emerged as important pharmacophores, with several boronic acid-containing drugs approved for clinical use.

Signaling Pathway Diagram (Illustrative Example of Application)

The following diagram illustrates a hypothetical signaling pathway where a drug candidate, synthesized using this compound as a key intermediate, inhibits a critical kinase.

Caption: Illustrative signaling pathway showing the inhibitory action of a drug candidate.

Conclusion

This technical guide provides a detailed overview of the synthesis and characterization of this compound. The experimental protocols are based on established chemical transformations, and the characterization data provide a benchmark for researchers to verify the identity and purity of their synthesized material. The versatility of this compound makes it a valuable asset in the pursuit of novel molecules with potential applications in medicine and materials science.

References

An In-depth Technical Guide to 4-Acetoxyphenylboronic Acid (CAS 177490-82-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetoxyphenylboronic acid, registered under CAS number 177490-82-3, is a versatile synthetic building block with significant applications in organic chemistry and drug discovery. As a derivative of phenylboronic acid, it plays a crucial role in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.[1] Its unique structural features, including the presence of an acetoxy group, also make it a compound of interest for the development of novel therapeutic agents and advanced materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, general experimental protocols for its handling and use, and insights into its potential biological activities.

Core Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized below, providing essential information for its application in a laboratory setting.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 177490-82-3 |

| IUPAC Name | (4-acetoxyphenyl)boronic acid |

| Molecular Formula | C₈H₉BO₄ |

| SMILES | CC(=O)OC1=CC=C(C=C1)B(O)O |

| InChI Key | VILXJXDXZGKJLU-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 179.97 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 224 °C | [1] |

| Boiling Point | 339.9 °C at 760 mmHg (Predicted) | |

| Density | 1.25 g/cm³ (Predicted) | |

| pKa | 8.42 ± 0.17 (Predicted) | |

| Solubility | Soluble in organic solvents such as methanol and chloroform. | |

| Storage Conditions | Store at 2-8 °C in an inert atmosphere. | [1] |

Experimental Protocols

Synthesis: Acetylation of 4-Hydroxyphenylboronic Acid (General Procedure)

A common method for the preparation of this compound is the acetylation of commercially available 4-hydroxyphenylboronic acid.

Materials:

-

4-Hydroxyphenylboronic acid

-

Acetic anhydride

-

Pyridine or another suitable base

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 4-hydroxyphenylboronic acid in anhydrous DCM.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add pyridine to the solution, followed by the dropwise addition of acetic anhydride.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification: Recrystallization (General Procedure)

Purification of aryl boronic acids can often be achieved through recrystallization. The choice of solvent is critical and may require some experimentation.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., a mixture of ethyl acetate and hexane, or hot water)

-

Erlenmeyer flask

-

Hot plate

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent in an Erlenmeyer flask.

-

If the solution is colored, activated charcoal can be added and the solution heated briefly before hot filtration to remove the charcoal.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Characterization

Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure. For a similar compound, 4-(methoxycarbonyl)phenylboronic acid, characteristic proton signals appear in the aromatic region, along with a singlet for the methyl protons.[2] For this compound, one would expect to see signals corresponding to the aromatic protons and a singlet for the acetyl methyl protons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can identify the functional groups present in the molecule. Characteristic peaks for boronic acids include a broad O-H stretch and B-O stretching vibrations. The spectrum would also show a characteristic C=O stretch from the acetate group.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Applications in Research and Development

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[1] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.

Experimental Workflow for a Typical Suzuki-Miyaura Coupling:

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Drug Development and Biological Applications

The boronic acid moiety is a key pharmacophore in several approved drugs and is an active area of research in medicinal chemistry. Arylboronic acids are known to act as inhibitors of serine proteases, forming a covalent but reversible bond with the catalytic serine residue in the enzyme's active site.[3][4][5] This inhibitory activity makes them attractive candidates for the development of drugs targeting various diseases.

While specific studies on the biological activity of this compound are limited, research on the parent compound, phenylboronic acid, has shown that it can inhibit key signaling pathways involved in cancer cell migration.[6]

Potential Signaling Pathway Involvement

Disclaimer: The following signaling pathway diagram illustrates the general mechanism of Rho GTPase signaling, which is known to be inhibited by phenylboronic acid in cancer cells.[6] There is currently no direct experimental evidence to confirm that this compound specifically modulates this pathway. This diagram is provided for illustrative purposes based on the activity of the parent compound.

Studies on phenylboronic acid have demonstrated its ability to decrease the activity of RhoA, Rac1, and Cdc42 in metastatic prostate cancer cells.[6] These small GTPases are crucial regulators of the actin cytoskeleton and are often dysregulated in cancer, promoting cell migration and invasion. Inhibition of these pathways can lead to a reduction in cancer cell motility.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-(METHOXYCARBONYL)PHENYLBORONIC ACID(99768-12-4) 1H NMR spectrum [chemicalbook.com]

- 3. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 4-Acetoxyphenylboronic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of 4-Acetoxyphenylboronic acid, a key reagent in organic synthesis, particularly in the realm of drug discovery and development. While specific quantitative solubility data for this compound is not extensively available in public literature, this document offers a comprehensive framework for understanding its solubility profile by presenting data from structurally analogous compounds, namely phenylboronic acid and its substituted derivatives. Furthermore, detailed experimental protocols for determining solubility are provided, alongside a visualization of a critical application workflow. This guide is intended for researchers, scientists, and drug development professionals to facilitate the effective use of this compound in their work.

Understanding Solubility: An Overview

The solubility of a compound in a given solvent is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. For arylboronic acids like this compound, solubility is governed by a combination of factors including the polarity of the solvent, the nature of substituents on the phenyl ring, and the potential for hydrogen bonding. The acetoxy group in the para position is expected to influence the polarity and hydrogen bonding capabilities of the molecule, thereby affecting its solubility profile compared to the parent phenylboronic acid.

Quantitative Solubility Data of Structurally Related Phenylboronic Acids

To provide a predictive framework for the solubility of this compound, the following tables summarize the experimentally determined mole fraction solubility of phenylboronic acid and its isomers of isobutoxyphenylboronic acid in a range of common organic solvents at various temperatures. This data can serve as a valuable proxy for estimating the solubility behavior of this compound.

Table 1: Mole Fraction Solubility (x) of Phenylboronic Acid in Various Organic Solvents

| Solvent | Temperature (K) | Mole Fraction (x) |

| Chloroform | 293.15 | 0.035 |

| 303.15 | 0.058 | |

| 313.15 | 0.092 | |

| 323.15 | 0.140 | |

| 3-Pentanone | 293.15 | 0.110 |

| 303.15 | 0.155 | |

| 313.15 | 0.215 | |

| 323.15 | 0.290 | |

| Acetone | 293.15 | 0.130 |

| 303.15 | 0.180 | |

| 313.15 | 0.245 | |

| 323.15 | 0.330 | |

| Dipropyl Ether | 293.15 | 0.015 |

| 303.15 | 0.025 | |

| 313.15 | 0.040 | |

| 323.15 | 0.062 | |

| Methylcyclohexane | 293.15 | 0.0004 |

| 303.15 | 0.0007 | |

| 313.15 | 0.0012 | |

| 323.15 | 0.0020 |

Table 2: Mole Fraction Solubility (x) of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents [1]

| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (x) | meta-Isobutoxyphenylboronic Acid (x) | para-Isobutoxyphenylboronic Acid (x) |

| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |

| 303.15 | 0.075 | 0.014 | 0.011 | |

| 313.15 | 0.120 | 0.024 | 0.019 | |

| 323.15 | 0.185 | 0.041 | 0.032 | |

| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |

| 303.15 | 0.190 | 0.045 | 0.036 | |

| 313.15 | 0.260 | 0.070 | 0.057 | |

| 323.15 | 0.350 | 0.105 | 0.088 | |

| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |

| 303.15 | 0.210 | 0.062 | 0.051 | |

| 313.15 | 0.285 | 0.092 | 0.075 | |

| 323.15 | 0.370 | 0.130 | 0.108 | |

| Dipropyl Ether | 293.15 | 0.020 | 0.003 | 0.002 |

| 303.15 | 0.032 | 0.005 | 0.004 | |

| 313.15 | 0.050 | 0.008 | 0.007 | |

| 323.15 | 0.075 | 0.013 | 0.011 | |

| Methylcyclohexane | 293.15 | 0.0008 | 0.0001 | 0.0001 |

| 303.15 | 0.0014 | 0.0002 | 0.0002 | |

| 313.15 | 0.0024 | 0.0004 | 0.0003 | |

| 323.15 | 0.0040 | 0.0007 | 0.0005 |

Experimental Protocols for Solubility Determination

For researchers wishing to determine the precise solubility of this compound in their specific solvent systems, the following established experimental protocols are recommended.

Dynamic (Turbidity) Method

This method is based on the principle of observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating, marked by the disappearance of turbidity.[2][3][4]

Materials and Equipment:

-

This compound

-

Selected organic solvent(s)

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating thermostat bath

-

Calibrated thermometer or temperature probe

-

Luminance probe or a laser beam and a photodetector

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic mixture of a specific composition.

-

Heating and Observation: Place the vessel in the thermostat bath and commence stirring. The temperature of the bath is then slowly and constantly increased (e.g., at a rate of 0.2-0.5 K/min).

-

Turbidity Measurement: The turbidity of the solution is continuously monitored using a luminance probe or by observing the scattering of a laser beam passing through the solution.

-

Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.

-

Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Shake-Flask Method

The shake-flask method is a classic and reliable technique for determining the thermodynamic solubility of a compound.[5][6][7][8]

Materials and Equipment:

-

This compound

-

Selected organic solvent(s)

-

Vials with tight-fitting caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

-

Analytical balance

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. To ensure complete removal of undissolved solid, centrifuge the vials or filter the supernatant through a suitable membrane filter (e.g., 0.45 µm).

-

Quantification: Carefully take an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analysis: Analyze the diluted sample using a calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound. This concentration represents the thermodynamic solubility.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a vital building block in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls, which are common motifs in pharmaceuticals. The general workflow of this reaction is depicted below.

The catalytic cycle begins with the oxidative addition of an aryl or vinyl halide to a palladium(0) catalyst.[9][10] This is followed by transmetalation with the boronic acid in the presence of a base. The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the palladium(0) catalyst, allowing the cycle to continue.[9][10] The choice of solvent is critical for the success of the Suzuki-Miyaura reaction, as it must solubilize the reactants and facilitate the catalytic cycle.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. enamine.net [enamine.net]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. bioassaysys.com [bioassaysys.com]

- 9. Yoneda Labs [yonedalabs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

The Advent and Ascendance of 4-Acetoxyphenylboronic Acid: A Technical Guide

An In-depth Exploration of the Discovery, Synthesis, and Applications of a Key Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetoxyphenylboronic acid, a white to off-white crystalline powder, has emerged as a cornerstone in the edifice of modern organic synthesis and medicinal chemistry.[1] Its strategic combination of a reactive boronic acid moiety and a protected phenol offers chemists a versatile tool for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, historical context, synthesis, and diverse applications of this invaluable reagent, with a particular focus on its role in the development of novel therapeutics.

While the precise moment of its first synthesis is not readily apparent in seminal, widely-cited literature, the emergence of this compound is intrinsically linked to the broader development of arylboronic acids and the transformative impact of the Suzuki-Miyaura cross-coupling reaction. The pioneering work on organoboranes, leading to the development of this powerful carbon-carbon bond-forming methodology, created the demand for a diverse palette of functionalized boronic acids, including the subject of this guide.

Physicochemical Properties and Data

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in research and development. The key data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 177490-82-3 | [2] |

| Molecular Formula | C₈H₉BO₄ | [2] |

| Molecular Weight | 179.97 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 224 °C (literature) | [1] |

| Purity | ≥97% | [2] |

The Genesis of a Reagent: Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways, primarily leveraging the well-established methodologies for the formation of aryl-boron bonds. The two most prominent methods are the Miyaura borylation of an aryl halide and the lithiation-borylation of an aryl halide.

Method 1: Miyaura Borylation of 4-Bromophenyl Acetate

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between an aryl halide and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[3][4] This method is favored for its mild reaction conditions and broad functional group tolerance.[3]

Experimental Protocol:

A detailed experimental protocol for the Miyaura borylation of 4-bromophenyl acetate is as follows:

-

Materials:

-

4-Bromophenyl acetate

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium acetate (KOAc) or another suitable base

-

Anhydrous 1,4-dioxane or another suitable aprotic solvent

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromophenyl acetate (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (2.0 equiv).

-

Add the palladium catalyst, such as a pre-catalyst or a combination of a palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and a ligand (e.g., PPh₃, 4-10 mol%).

-

Add anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture at 80-100 °C with stirring for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting boronate ester can often be used directly in subsequent reactions or hydrolyzed to the boronic acid by treatment with an aqueous acid. For hydrolysis, the crude ester is dissolved in a suitable solvent (e.g., acetone or THF) and treated with an aqueous solution of a strong acid (e.g., HCl) with stirring until the deprotection is complete.

-

The this compound is then isolated by extraction and purified by recrystallization or column chromatography.

-

Quantitative Data for Miyaura Borylation (Representative):

| Reactant/Product | Molar Equiv. | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromophenyl acetate | 1.0 | 3% PdCl₂(dppf) | DMSO | 80 | 16 | 70-85 |

| Bis(pinacolato)diboron | 1.1 | |||||

| Potassium acetate | 2.5 |

Note: Yields are highly dependent on the specific catalyst, ligand, base, and reaction conditions used and should be optimized for each specific application.

Method 2: Lithiation-Borylation of 4-Bromophenyl Acetate

An alternative route involves the formation of an organolithium reagent from an aryl halide, followed by quenching with a borate ester. This method is powerful but requires strictly anhydrous conditions and low temperatures to manage the reactivity of the organolithium intermediate.[5]

Experimental Protocol:

A general protocol for the lithiation-borylation of 4-bromophenyl acetate is as follows:

-

Materials:

-

4-Bromophenyl acetate

-

n-Butyllithium (n-BuLi) or another strong organolithium base

-

Triisopropyl borate or trimethyl borate

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

-

Procedure:

-

Dissolve 4-bromophenyl acetate (1.0 equiv) in anhydrous THF in a flame-dried Schlenk flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.0-1.1 equiv) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes at this temperature.

-

To the resulting aryllithium species, add triisopropyl borate (1.2-1.5 equiv) dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of an aqueous solution of a weak acid (e.g., saturated ammonium chloride) or dilute hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by recrystallization or column chromatography.

-

Quantitative Data for Lithiation-Borylation (Representative):

| Reactant/Product | Molar Equiv. | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromophenyl acetate | 1.0 | THF | -78 to RT | 2-3 | 60-75 |

| n-Butyllithium | 1.1 | ||||

| Triisopropyl borate | 1.2 |

Note: Yields can be variable and are sensitive to the reaction conditions, particularly temperature control and the purity of the reagents and solvents.

Key Applications in Research and Development

This compound is a versatile building block with a wide range of applications, primarily centered around its participation in palladium-catalyzed cross-coupling reactions.[1]

Suzuki-Miyaura Cross-Coupling Reactions

The paramount application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1][6] This reaction forms a carbon-carbon bond between the phenyl ring of the boronic acid and an sp²-hybridized carbon of an organic halide or triflate. The acetoxy group can be retained in the final product or deprotected to reveal a phenol, providing a handle for further functionalization. This strategy is extensively used in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and agrochemicals.[1]

Drug Discovery and Development

The boronic acid functional group has gained significant attention in medicinal chemistry due to its ability to form reversible covalent bonds with diols, a feature present in many biological molecules.[1] This property makes boronic acid derivatives, including this compound, attractive candidates for the design of enzyme inhibitors and targeted drug delivery systems. The acetoxy group can serve as a prodrug moiety, which is cleaved in vivo to release the active phenolic compound.

Material Science and Chemical Sensors

Beyond pharmaceuticals, this compound and its derivatives are utilized in the development of advanced materials such as polymers and hydrogels.[1] The ability of the boronic acid group to interact with diols is also harnessed in the design of chemical sensors for the detection of saccharides and other biologically important molecules.[1]

Conclusion

This compound stands as a testament to the enabling power of synthetic methodology in advancing scientific discovery. While its specific origins are intertwined with the broader history of organoboron chemistry, its impact is clear and continues to grow. Its versatility as a synthetic intermediate, particularly in the robust and reliable Suzuki-Miyaura cross-coupling, has cemented its place in the toolbox of organic chemists. As research in drug discovery, materials science, and diagnostics continues to push the boundaries of molecular design, the demand for and applications of this compound are poised for continued expansion, ensuring its relevance for years to come.

References

A Guide to Suzuki-Miyaura Cross-Coupling Reactions: Mechanism, Optimization, and Application in Drug Development

A comprehensive overview of the Suzuki-Miyaura reaction, a cornerstone of modern synthetic chemistry. This document details the reaction's core mechanism, provides insights into component selection and optimization, and highlights its critical role in the pharmaceutical industry. It is intended for researchers, chemists, and professionals in drug development seeking a deeper technical understanding of this powerful synthetic tool.

Introduction: A Nobel-Winning Transformation

The Suzuki-Miyaura cross-coupling reaction, first reported by Akira Suzuki and Norio Miyaura in 1979, is a palladium-catalyzed reaction that forms a carbon-carbon (C-C) bond between an organoboron compound and an organic halide or pseudohalide.[1][2] Its discovery was a landmark achievement in organic synthesis, recognized with the 2010 Nobel Prize in Chemistry, shared by Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings.[3][4]

The reaction's prominence in both academic and industrial settings, particularly in pharmaceutical synthesis, stems from several key advantages[1][5][6]:

-

Mild Reaction Conditions: The reaction proceeds under relatively gentle conditions, preserving delicate functional groups within complex molecules.[1]

-

High Functional Group Tolerance: It is compatible with a wide array of functional groups, minimizing the need for extensive protecting group strategies.[6]

-

Reagent Stability and Low Toxicity: The organoboron reagents (boronic acids and esters) are typically stable in air and water, commercially available, and exhibit low toxicity compared to other organometallic reagents like those used in Stille (organotin) or Negishi (organozinc) couplings.[1][7]

-

Green Chemistry Profile: The ability to run the reaction in aqueous or mixed aqueous/organic solvents and the low toxicity of the boron-containing byproducts make it an environmentally favorable method.[5][8]

These features have established the Suzuki-Miyaura coupling as an indispensable tool for constructing complex molecular architectures, including the synthesis of biaryls, poly-olefins, and styrenes, which are common motifs in active pharmaceutical ingredients (APIs).[1][9]

The Catalytic Cycle: A Mechanistic Overview

The mechanism of the Suzuki-Miyaura reaction is a well-defined catalytic cycle centered on a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][10]

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst, typically coordinated to ligands (L). This complex reacts with the organic halide (R¹-X), inserting the palladium atom into the carbon-halogen bond. This step oxidizes the catalyst from Pd(0) to a Pd(II) species, forming a square planar organopalladium(II) complex.[1][7] This is often the rate-determining step of the reaction.[1] The reactivity of the halide follows the general trend: I > OTf > Br >> Cl.[11]

-

Transmetalation: In this key step, the organic group from the organoboron reagent (R²) is transferred to the palladium(II) complex, displacing the halide.[11] This process requires activation of the organoboron compound by a base. The base reacts with the boronic acid (R²-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R²-B(OH)₃]⁻), which then readily transfers its organic moiety to the palladium center.[4]

-

Reductive Elimination: The final step involves the two organic groups (R¹ and R²) coupling together to form the new C-C bond in the desired product (R¹-R²). This process reduces the palladium from Pd(II) back to its Pd(0) state, regenerating the active catalyst which can then re-enter the catalytic cycle.[3][7] The bulkiness of phosphine ligands often facilitates this step.[4]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Core Reaction Components and Optimization

The success and efficiency of a Suzuki-Miyaura coupling depend on the careful selection of several components.[3]

-

Catalyst: Palladium complexes are the most common catalysts.[7] Precursors like Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ are frequently used.[7] The active Pd(0) species is either used directly or generated in situ from a Pd(II) precatalyst.[3] Nickel catalysts have also emerged as a cost-effective alternative, especially for less reactive aryl chlorides.[7]

-

Ligands: Ligands stabilize the palladium catalyst and modulate its reactivity. Electron-rich and sterically bulky phosphine ligands (e.g., PPh₃, JohnPhos, SPhos) are highly effective as they facilitate both the oxidative addition and reductive elimination steps.[4][7] N-heterocyclic carbenes (NHCs) have also become popular ligands due to their strong electron-donating ability and robustness.[6]

-

Organoboron Reagent: Boronic acids are the most common coupling partners due to their stability and commercial availability.[1] Boronate esters (e.g., pinacol esters) are also widely used, offering different solubility profiles and sometimes enhanced stability.[3]

-

Organic Halide/Pseudohalide: Aryl, vinyl, or alkyl halides (Br, I, Cl) and triflates (OTf) are typical electrophilic partners.[3] The choice of halide affects the rate of oxidative addition.[11]

-

Base: A base is essential for the transmetalation step.[4] Common choices include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), hydroxides (NaOH), and alkoxides (KOtBu).[3] The strength and type of base can significantly impact the reaction outcome and must be chosen carefully to avoid side reactions, especially with base-sensitive substrates.[12]

-

Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Common solvents include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[3] Often, a mixture of an organic solvent and water is used to facilitate the dissolution of the base and the boronate species.[3][10]

Data Presentation: Optimizing Reaction Conditions

The yield of a Suzuki-Miyaura reaction is highly sensitive to the interplay between the catalyst, ligand, base, and solvent. The following tables summarize quantitative data from various studies, illustrating the impact of these components on reaction outcomes.

Table 1: Comparison of Catalysts and Ligands for Coupling Aryl Bromides

| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 4-Bromoanisole | Phenylboronic acid | Pd₂(dba)₃ (1.0) | SPhos (2.5) | K₃PO₄ | Toluene/H₂O | 100 | 98 |

| 2 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2.0) | PPh₃ (4.0) | K₂CO₃ | Dioxane/H₂O | 100 | 95 |

| 3 | 2-Bromopyridine | Phenylboronic acid | PdCl₂(dppf) (3.0) | - | Na₂CO₃ | Toluene/H₂O | 85 | 91 |

| 4 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (2.0) | XPhos (4.0) | K₃PO₄ | t-AmylOH | 110 | 97 |

| 5 | 1-Bromo-3,5-bis(trifluoromethyl)benzene | 2-Pyridylboronate | Pd₂(dba)₃ (1.0) | Tri(tert-butyl)phosphine (3.0) | KF | Dioxane | 110 | 82[13] |

Table 2: Effect of Different Bases on Reaction Yield

| Entry | Substrates | Catalyst/Ligand | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Aryl Bromide + Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 92[10] |

| 2 | Aryl Bromide + Arylboronic Acid | Pd(PPh₃)₄ | Cs₂CO₃ (3.0) | THF/H₂O | 40 | 95[10] |

| 3 | Aryl Bromide + Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ (2.0) | Toluene | 110 | 98 |

| 4 | Aryl Bromide + 2-Pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF (3.0) | Dioxane | 110 | 82[13] |

Applications in Drug Discovery and Development

The Suzuki-Miyaura coupling is a workhorse reaction in the pharmaceutical industry, employed in both the initial discovery phase for rapid library synthesis and in the large-scale manufacturing of APIs.[12][14] Its reliability enables medicinal chemists to efficiently explore structure-activity relationships (SAR) by synthesizing numerous analogs.[14]

Many blockbuster drugs are synthesized using this reaction as a key bond-forming step.[14] For example, the synthesis of Losartan , an angiotensin II receptor antagonist for treating high blood pressure, and Abemaciclib , a CDK4/6 inhibitor for breast cancer, both feature a critical Suzuki-Miyaura coupling step.[14] The scalability and cost-effectiveness of the reaction make it suitable for producing pharmaceuticals on multi-kilogram scales.[4]

Detailed Experimental Protocols

The following sections provide representative experimental protocols for a Suzuki-Miyaura coupling reaction.

General Experimental Workflow

A typical workflow involves careful preparation, execution under an inert atmosphere, and purification.

References

- 1. byjus.com [byjus.com]

- 2. benchchem.com [benchchem.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. mt.com [mt.com]

- 6. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ocf.berkeley.edu [ocf.berkeley.edu]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. wwjmrd.com [wwjmrd.com]

- 12. mdpi.com [mdpi.com]

- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

4-Acetoxyphenylboronic acid for beginners in synthetic chemistry

An In-depth Technical Guide to 4-Acetoxyphenylboronic Acid for Synthetic Chemistry

Introduction

This compound is a versatile boronic acid derivative that serves as a crucial building block in modern organic synthesis.[1] Characterized by a phenyl ring substituted with an acetoxy group, this compound exhibits enhanced reactivity and solubility in various organic solvents.[1] Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a fundamental method for the formation of carbon-carbon bonds.[1] Beyond its role in synthetic chemistry, this compound and its derivatives are instrumental in drug development, material science, and the creation of chemical sensors.[1][2] Its stability, ease of handling, and the ability of the boronic acid moiety to form reversible covalent bonds with diols make it a valuable reagent for researchers in both academic and industrial settings.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its proper handling, storage, and application in experimental setups.

| Property | Value | References |

| Molecular Formula | C₈H₉BO₄ | [1][3] |

| Molecular Weight | 179.97 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 224 °C | [1] |

| CAS Number | 177490-82-3 | [1][3] |

| Purity | Typically ≥97% | [3][4] |

| Synonyms | 4-Acetoxybenzeneboronic acid, (4-acetyloxyphenyl)boronic acid | [1][3][4] |

| Storage Conditions | Store at 2 - 8 °C | [1] |

Synthesis of this compound

Aryl boronic acids can be synthesized through various methods, including the reaction of an organolithium or Grignard reagent with a trialkyl borate, or through palladium-catalyzed coupling of an aryl halide with a diboron reagent.[5] A common route to this compound involves the borylation of a corresponding aryl halide.

Experimental Protocol: Synthesis via Miyaura Borylation

This protocol describes the synthesis of this compound from 4-bromophenyl acetate using a palladium-catalyzed borylation reaction.

Materials:

-

4-Bromophenyl acetate

-

Bis(pinacolato)diboron (B₂pin₂)

-

Potassium acetate (KOAc)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

1,4-Dioxane (anhydrous)

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromophenyl acetate (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (1.5 equivalents).

-

Add Pd(dppf)Cl₂ (0.03 equivalents) to the flask.

-

Add anhydrous 1,4-dioxane to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the aryl halide).

-

Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronic ester.

-

To hydrolyze the pinacol ester, dissolve the crude product in a suitable solvent mixture (e.g., acetone/water) and add an acid such as 1M HCl. Stir at room temperature until the hydrolysis is complete (monitored by TLC).

-

Extract the product into an organic solvent like ethyl acetate.

-

Dry the organic layer, concentrate under reduced pressure, and purify the resulting solid by recrystallization or column chromatography to yield this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex.[6][7] this compound is an excellent coupling partner in these reactions. The reaction generally requires a base to activate the boronic acid for transmetalation to the palladium center.[6][7]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure for the coupling of this compound with a generic aryl bromide (e.g., 4-bromoacetophenone).[8]

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (e.g., 4-bromoacetophenone) (1 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

-

A phosphine ligand (e.g., SPhos or PPh₃) (0.04 equivalents)

-

A base (e.g., potassium carbonate, K₂CO₃, or potassium phosphate, K₃PO₄) (2 equivalents)

-

A solvent system (e.g., toluene/water or dioxane/water)

Procedure:

-

In a reaction vessel, combine the aryl bromide, this compound, and the base.

-

In a separate vial, pre-mix the palladium catalyst (Pd(OAc)₂) and the phosphine ligand in a small amount of the organic solvent to form the active catalyst.

-

Add the solvent system to the main reaction vessel, followed by the catalyst solution.

-

Degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through it for 15-20 minutes.

-

Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic salts.

-

Separate the organic layer, dry it over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl product.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. 4-Acetoxybenzeneboronic acid, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 4-Acetoxyphenylboronic Acid in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetoxyphenylboronic acid is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of complex organic molecules with a wide range of biological activities. Its unique structure, featuring a boronic acid moiety and an acetoxy group, allows for its participation in various chemical reactions, most notably the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the construction of biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents. Beyond its role as a synthetic intermediate, the boronic acid functional group itself imparts unique properties that can be exploited for targeted drug delivery, the development of biosensors, and the design of enzyme inhibitors. This technical guide provides an in-depth overview of the potential applications of this compound in medicinal chemistry, complete with experimental protocols, quantitative data, and visualizations of key processes.

Core Applications in Medicinal Chemistry

The applications of this compound in medicinal chemistry are diverse, spanning from its fundamental role in organic synthesis to its use in sophisticated biomedical applications.

Suzuki-Miyaura Cross-Coupling Reactions: A Gateway to Bioactive Molecules

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, allowing for the efficient formation of C-C bonds. This compound serves as a key coupling partner in these reactions, enabling the introduction of a (4-acetoxyphenyl) group into a variety of molecular scaffolds. This is particularly valuable in the synthesis of bioactive compounds such as combretastatin analogues, which are known for their potent anticancer properties, and various heterocyclic structures with therapeutic potential. The reaction typically proceeds in the presence of a palladium catalyst and a base.[1][2][3]

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Building Block for Enzyme Inhibitors

The boronic acid moiety is a known pharmacophore that can reversibly inhibit the activity of certain enzymes, particularly serine proteases and metalloproteinases.[4][5][6][7] Derivatives of this compound can be designed to target the active site of these enzymes, leading to the development of novel therapeutic agents for a variety of diseases, including cancer and inflammatory disorders. For example, hydroxamic acid derivatives synthesized from boronic acid precursors have shown significant inhibitory activity against matrix metalloproteinases (MMPs).[4][8]

Targeted Drug Delivery Systems

The ability of boronic acids to form reversible covalent bonds with diols, such as those found on the surface of cells (e.g., sialic acids), makes them attractive for targeted drug delivery applications.[9][10][11][12] Nanoparticles functionalized with this compound can be designed to selectively bind to cancer cells, which often overexpress sialic acid residues. This targeted approach can enhance the delivery of chemotherapeutic agents to the tumor site while minimizing off-target toxicity.

Development of Biosensors and Imaging Agents

The interaction between boronic acids and diols can also be exploited for the development of biosensors and imaging agents.[5][13][14][15][16] For instance, fluorescent probes incorporating a this compound moiety can be designed to exhibit a change in their fluorescence properties upon binding to specific carbohydrates, such as sialic acid. This allows for the sensitive and selective detection of these biomolecules, which can be valuable for disease diagnosis and monitoring.

Quantitative Data Summary

The following tables summarize key quantitative data related to the applications of this compound and its derivatives.

Table 1: Suzuki-Miyaura Cross-Coupling Reaction Yields

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Base | Solvent | Yield (%) | Reference |

| 4-Chlorocoumarin | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 75 | [1] |

| 4-Bromophenol | 4-Hydroxyphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Ethanol/Water | 85 | [2] |

| 4-Pyrimidyl Tosylate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Water | 97 | [17] |

Table 2: Enzyme Inhibition Data for Boronic Acid Derivatives

| Inhibitor | Enzyme | IC₅₀ (nM) | Kᵢ (nM) | Reference |

| (S)-10a | MMP-13 | 2.2 | 2.3 | [6] |

| (S)-17b | MMP-13 | - | 1.7 | [6] |

| 10d | MMP-13 | 3.4 | - | [6] |

| Hydroxypyrone Derivative | MMP-12 | 0.117 | - | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Synthesis of 4-(4-Hydroxyphenyl)-7-methoxycoumarin via Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the synthesis of 4-arylcoumarins.[1][18]

Materials:

-

4-Chloro-7-methoxycoumarin

-

This compound

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask, add 4-chloro-7-methoxycoumarin (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.03 mmol), and PPh₃ (0.12 mmol).

-

Add K₂CO₃ (2.0 mmol) to the flask.

-

Add a mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Heat the reaction mixture to 80 °C and stir for 12 hours under an argon atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Add 2 M HCl (10 mL) to hydrolyze the acetate group and stir for 1 hour.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Expected Outcome: The desired product, 4-(4-hydroxyphenyl)-7-methoxycoumarin, is obtained as a solid. The yield and characterization data (¹H NMR, ¹³C NMR, HRMS) should be recorded.

Protocol 2: In Vitro Matrix Metalloproteinase (MMP) Inhibition Assay

This protocol is a representative example of how to assess the inhibitory activity of a this compound derivative against an MMP.[5][6]

Materials:

-

Test compound (this compound derivative)

-

Recombinant human MMP (e.g., MMP-13)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add 50 µL of the diluted test compound solutions to the appropriate wells. Include a vehicle control (assay buffer with DMSO) and a positive control inhibitor.

-

Add 25 µL of the recombinant MMP solution (e.g., 4 nM final concentration) to each well.

-

Incubate the plate at 37 °C for 30 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution (e.g., 10 µM final concentration) to each well.

-

Immediately measure the fluorescence intensity (e.g., λex = 325 nm, λem = 395 nm) every minute for 30-60 minutes using a microplate reader.

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

-

Plot the percentage of inhibition [(Vcontrol - Vtest) / Vcontrol] x 100 against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Preparation of this compound-Functionalized PLGA Nanoparticles

This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles functionalized with this compound for potential targeted drug delivery.[9][10][11][12][19]

Materials:

-

PLGA-COOH (carboxyl-terminated PLGA)

-

3-Aminophenylboronic acid (as a surrogate for a functionalized this compound)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Dichloromethane (DCM)

-

Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)

-

Drug to be encapsulated (e.g., a hydrophobic chemotherapeutic agent)

Procedure:

-

Synthesis of PLGA-boronic acid conjugate: a. Dissolve PLGA-COOH (100 mg) in DCM (5 mL). b. Add EDC (1.2 eq) and NHS (1.2 eq) and stir for 4 hours at room temperature to activate the carboxyl groups. c. In a separate flask, dissolve 3-aminophenylboronic acid (2 eq) in DCM. d. Add the activated PLGA solution dropwise to the aminophenylboronic acid solution and stir overnight at room temperature. e. Precipitate the polymer conjugate by adding cold diethyl ether. f. Wash the precipitate with diethyl ether and dry under vacuum.

-

Nanoparticle Formulation (Emulsion-Solvent Evaporation Method): a. Dissolve the PLGA-boronic acid conjugate (50 mg) and the drug (5 mg) in DCM (2 mL). b. Add this organic phase to a 2% PVA solution (10 mL) and emulsify using a probe sonicator on an ice bath. c. Stir the resulting oil-in-water emulsion at room temperature for 4 hours to allow for solvent evaporation. d. Collect the nanoparticles by centrifugation (e.g., 15,000 rpm, 20 min). e. Wash the nanoparticles with deionized water three times to remove excess PVA and unencapsulated drug. f. Resuspend the nanoparticles in water and lyophilize for storage.

Characterization: The size, polydispersity index, and zeta potential of the nanoparticles should be determined by dynamic light scattering (DLS). The morphology can be observed by transmission electron microscopy (TEM). Drug loading and encapsulation efficiency should be quantified using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Protocol 4: FRET-Based Biosensor for Sialic Acid Detection

This protocol outlines the conceptual design and experimental workflow for a Förster Resonance Energy Transfer (FRET)-based biosensor for sialic acid using a this compound recognition element.[20][21][22]

Conceptual Design: The biosensor consists of a FRET pair (e.g., a fluorescent protein donor and an acceptor dye) linked by a flexible peptide. One of the fluorescent proteins is functionalized with this compound. In the absence of sialic acid, the linker is flexible, and the FRET efficiency is low. Upon binding of sialic acid to the boronic acid, a conformational change occurs, bringing the FRET pair into closer proximity and increasing the FRET efficiency.

Experimental Workflow:

Workflow for a FRET-based sialic acid biosensor.

Signaling Pathways Modulated by Derivatives

Derivatives of this compound, particularly those with coumarin scaffolds, have been shown to modulate key signaling pathways involved in cellular processes like inflammation and proliferation. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[4][23][24]

Diagram of MAPK Signaling Pathway Inhibition:

Inhibition of the MAPK signaling pathway by coumarin derivatives.

Studies have shown that certain coumarin derivatives can inhibit the phosphorylation of key kinases in the MAPK pathway, such as ERK, JNK, and p38.[23] This inhibition can lead to a downstream reduction in the expression of pro-inflammatory genes, making these compounds promising candidates for the development of anti-inflammatory drugs.

Conclusion

This compound is a valuable and versatile tool in the arsenal of medicinal chemists. Its utility extends far beyond its role as a simple building block in organic synthesis. The unique properties of the boronic acid moiety enable its application in the development of targeted drug delivery systems, sensitive biosensors, and potent enzyme inhibitors. The ability to readily incorporate this functional group into a wide array of molecular architectures through robust reactions like the Suzuki-Miyaura coupling ensures its continued importance in the discovery and development of new therapeutic agents. This technical guide has provided a comprehensive overview of the potential applications of this compound, offering researchers and drug development professionals a solid foundation for exploring its full potential in their work. Further research into novel derivatives and applications of this compound is warranted and holds significant promise for advancing the field of medicinal chemistry.

References

- 1. depts.ttu.edu [depts.ttu.edu]

- 2. benchchem.com [benchchem.com]

- 3. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of hydroxypyrone- and hydroxythiopyrone-based matrix metalloproteinase inhibitors: Developing a structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Formulation/Preparation of Functionalized Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Poly(lactic-co-glycolic acid) nanoparticle fabrication, functionalization, and biological considerations for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and characterization of PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of coumarin derivatives and investigation of their inhibitory effects on lung cancer cell motility - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Label-free and sensitive sialic acid biosensor based on organic electrochemical transistors | CoLab [colab.ws]